REACTION_CXSMILES
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C1(=O)CCCCC1.C(N)CN.O.[CH:13]1([NH:19][CH2:20][CH2:21][NH:22]C2CCCCC2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>[Pt]>[CH:13]1([NH:19][CH2:20][CH2:21][NH2:22])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(CCCCC1)NCCNC1CCCCC1
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)=O
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1(CCCCC1)NCCNC1CCCCC1
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Name
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Quantity
|
0 (± 1) mol
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Type
|
catalyst
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Smiles
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[Pt]
|
Name
|
|
Quantity
|
12.25 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)=O
|
Name
|
catalyst
|
Quantity
|
3.7 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
glass
|
Quantity
|
850 mL
|
Type
|
solvent
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Smiles
|
|
Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CN)N
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.63 mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0.52 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Schiff bases
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NCCNC1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
purged with nitrogen
|
Type
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ADDITION
|
Details
|
charged to 1,000 psig with hydrogen or 500 psig each of hydrogen and nitrogen
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
the cooled product mixture was removed
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Type
|
CUSTOM
|
Details
|
to afford a clear to pale yellow viscous liquid
|
Type
|
ADDITION
|
Details
|
containing some solids which
|
Type
|
FILTRATION
|
Details
|
The product mixture was filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
to remove catalyst and DICEDA
|
Type
|
ADDITION
|
Details
|
the resulting filtrate contained, in addition to unreacted ethylenediamine, CEDA with only traces of DICEDA
|
Type
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FILTRATION
|
Details
|
The liner and filter cake
|
Type
|
WASH
|
Details
|
were rinsed with methanol and subsequent removal of volatile material at 80° C.
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Type
|
CUSTOM
|
Details
|
afforded product which
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles at 80° C. at 30 inches vacuum
|
Type
|
CUSTOM
|
Details
|
afforded 15 grams CEDA
|
Reaction Time |
7 (± 1) h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NCCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |